

A Comparative Pharmacological Guide: 5-Phenylmorpholin-3-one vs. Phenmetrazine

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Compound of Interest

Compound Name: 5-Phenylmorpholin-3-one

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of psychoactive compounds, structural analogues often exhibit vastly different pharmacological profiles. This guide provides a detailed comparative analysis of **5-Phenylmorpholin-3-one** and the well-characterized stimulant, Phenmetrazine. While Phenmetrazine has a documented history of clinical use and a well-understood mechanism of action, **5-Phenylmorpholin-3-one** remains a substance with limited publicly available pharmacological data. Therefore, this guide will contrast the established pharmacology of Phenmetrazine with a theoretical pharmacological profile of **5-Phenylmorpholin-3-one**, derived from structure-activity relationship (SAR) principles. This analysis aims to provide researchers with a scientifically grounded framework for understanding the potential effects of this lesser-known compound.

Introduction: Structural and Historical Context

Phenmetrazine, a substituted phenylmorpholine, was first synthesized in the 1950s and was clinically used as an anorectic for the treatment of obesity.^[1] Its stimulant properties, however, led to its misuse and eventual withdrawal from many markets. Chemically, it is 3-methyl-2-phenylmorpholine.

5-Phenylmorpholin-3-one is a structural analogue of Phenmetrazine. The key distinction lies in the substitution at the 3-position of the morpholine ring: **5-Phenylmorpholin-3-one** possesses a ketone group, whereas Phenmetrazine has a methyl group. This seemingly minor alteration can have profound implications for the molecule's interaction with biological targets. A

closely related compound, Fenmetramide (2-phenyl-3-methyl-morpholin-5-one), was patented as an antidepressant but was never marketed, with its expected psychostimulant effects remaining largely uncharacterized.[2] The lack of extensive research on phenylmorpholinones necessitates a theoretical approach to understanding the pharmacology of **5-Phenylmorpholin-3-one**.

Phenylmorpholin-3-one.

Chemical Structures:

Compound	Structure
5-Phenylmorpholin-3-one	
Phenmetrazine	

Pharmacological Profiles: Established vs. Theoretical

Phenmetrazine: A Norepinephrine-Dopamine Releasing Agent

The primary mechanism of action of Phenmetrazine is the release of the monoamine neurotransmitters norepinephrine (NE) and dopamine (DA) from presynaptic nerve terminals. It acts as a substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to their reversal and subsequent efflux of neurotransmitters into the synaptic cleft.[3] Its activity at the serotonin transporter (SERT) is significantly weaker.[4] This pharmacological profile is consistent with its observed stimulant and anorectic effects.

5-Phenylmorpholin-3-one: A Theoretical Profile Based on Structure-Activity Relationships

In the absence of direct experimental data, the pharmacological effects of **5-Phenylmorpholin-3-one** can be hypothesized based on the principles of SAR. The introduction of a ketone group at the β -position of the phenethylamine backbone is a defining feature of cathinone and its derivatives, which are structurally analogous to amphetamines.

The presence of the β -keto group in cathinones, as compared to the alkyl group in amphetamines, generally leads to a decrease in potency as a monoamine releaser.[5] This is attributed to the increased polarity and altered electronic properties conferred by the carbonyl group, which can affect the molecule's ability to cross the blood-brain barrier and interact with monoamine transporters.[6] The ketone group can also influence the metabolic profile of the compound.

Therefore, it is plausible to hypothesize that **5-Phenylmorpholin-3-one** may act as a monoamine releasing agent, similar to Phenmetrazine, but with potentially reduced potency at DAT and NET. The polar ketone group could also decrease its lipophilicity, potentially affecting its central nervous system penetration and duration of action.

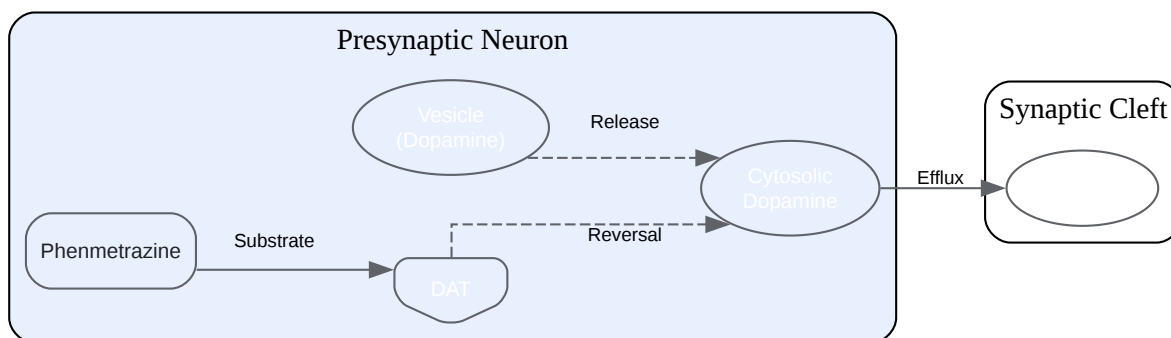
Comparative Data Summary

The following table summarizes the known pharmacological data for Phenmetrazine and the hypothesized profile for **5-Phenylmorpholin-3-one**.

Parameter	Phenmetrazine	5-Phenylmorpholin-3-one (Theoretical)
Primary Mechanism of Action	Norepinephrine-Dopamine Releasing Agent (NDRA)	Likely a monoamine releasing agent, with potential for some reuptake inhibition.
Potency at Monoamine Transporters	NET > DAT >> SERT[4]	Potentially lower potency at NET and DAT compared to Phenmetrazine.
Expected Physiological Effects	CNS stimulant, anorectic, sympathomimetic	Likely CNS stimulant effects, but potentially weaker than Phenmetrazine.
Clinical Use	Formerly used as an anorectic[1]	None

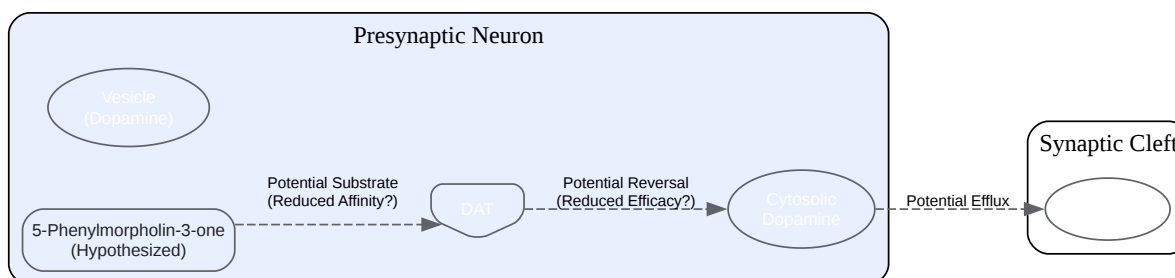
Mechanistic Pathways

The following diagrams illustrate the established mechanism of action for Phenmetrazine and the hypothesized pathway for **5-Phenylmorpholin-3-one**.



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Caption: Mechanism of Action of Phenmetrazine.



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Caption: Hypothesized Mechanism of **5-Phenylmorpholin-3-one**.

Experimental Protocols for Pharmacological Characterization

To empirically determine the pharmacological profile of **5-Phenylmorpholin-3-one** and validate the hypotheses presented, the following experimental workflows are recommended.

In Vitro Monoamine Transporter Activity Assays

Objective: To determine the affinity and functional activity of **5-Phenylmorpholin-3-one** at DAT, NET, and SERT.

Methodology:

- Cell Culture: Utilize human embryonic kidney (HEK293) cells stably expressing human DAT, NET, or SERT.
- Radioligand Binding Assays:
 - Incubate cell membranes with a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of **5-Phenylmorpholin-3-one**.
 - Measure the displacement of the radioligand to determine the binding affinity (K_i) of the test compound.
- Synaptosomal Uptake Assays:
 - Prepare synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
 - Incubate synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin) and varying concentrations of **5-Phenylmorpholin-3-one**.
 - Measure the inhibition of neurotransmitter uptake to determine the IC₅₀ value.
- Neurotransmitter Release Assays:
 - Preload synaptosomes with a radiolabeled neurotransmitter.
 - Expose the synaptosomes to increasing concentrations of **5-Phenylmorpholin-3-one**.

- Measure the amount of radiolabeled neurotransmitter released into the supernatant to determine the EC50 for release.

Caption: Experimental Workflow for Pharmacological Profiling.

In Vivo Microdialysis

Objective: To measure the effects of **5-Phenylmorpholin-3-one** on extracellular levels of dopamine, norepinephrine, and serotonin in the brains of awake, freely moving animals.

Methodology:

- Surgical Implantation: Stereotactically implant a microdialysis probe into a specific brain region of interest (e.g., nucleus accumbens for dopamine).
- Drug Administration: Administer **5-Phenylmorpholin-3-one** systemically (e.g., via intraperitoneal injection).
- Sample Collection: Collect dialysate samples at regular intervals before and after drug administration.
- Neurotransmitter Analysis: Quantify the concentrations of dopamine, norepinephrine, and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Conclusion

This guide provides a comprehensive comparison of the known pharmacological effects of Phenmetrazine with a theoretically derived profile for **5-Phenylmorpholin-3-one**.

Phenmetrazine is a well-established norepinephrine-dopamine releasing agent. Based on structure-activity relationship principles, it is hypothesized that **5-Phenylmorpholin-3-one** may also possess monoamine releasing properties, albeit with potentially reduced potency due to the presence of a β -keto group.

It is imperative to emphasize that the pharmacological profile of **5-Phenylmorpholin-3-one** presented herein is speculative and requires empirical validation. The experimental protocols outlined provide a roadmap for researchers to elucidate the precise mechanism of action and

physiological effects of this compound. Such studies are crucial for advancing our understanding of the structure-activity relationships of phenylmorpholine derivatives and for identifying novel psychoactive substances.

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